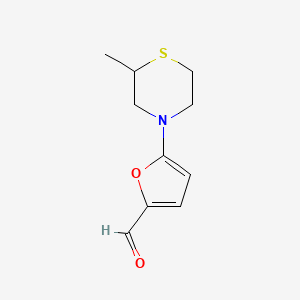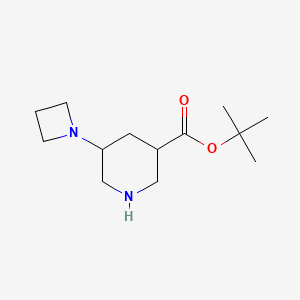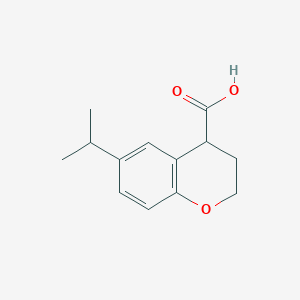
2-Fluoro-1-(2-naphthyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(2-naphthyl)ethanamine is an organic compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of a fluorine atom attached to the ethanamine group, which is further connected to a naphthyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Fluoro-1-(2-naphthyl)ethanamine involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to form a carbon-carbon bond between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups.
Another method involves the fluorination of naphthalene derivatives. For example, 2-fluoronaphthalene can be synthesized by reacting naphthalene with fluorinating agents like potassium fluoride in the presence of copper powder and anhydrous solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(2-naphthyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction could produce naphthyl amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(2-naphthyl)ethanamine is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for various biochemical assays and experiments.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(2-naphthyl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, influencing their activity and function. The naphthyl ring provides hydrophobic interactions, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoronaphthalene: Similar in structure but lacks the ethanamine group.
1-(2-Naphthyl)ethanamine: Similar but without the fluorine atom.
2-Fluoro-1-(1-naphthyl)ethanamine: Similar but with the fluorine atom attached to a different position on the naphthyl ring.
Uniqueness
2-Fluoro-1-(2-naphthyl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group, which confer specific chemical properties and biological activities. The combination of these functional groups allows for unique interactions with proteins and other biomolecules, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C12H12FN |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
2-fluoro-1-naphthalen-2-ylethanamine |
InChI |
InChI=1S/C12H12FN/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2 |
InChI-Schlüssel |
SWUPTKLSWOBWBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


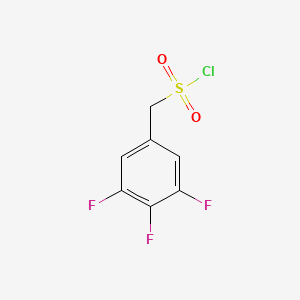
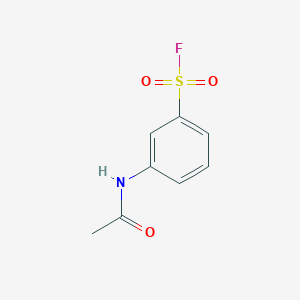
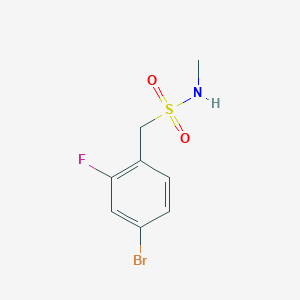


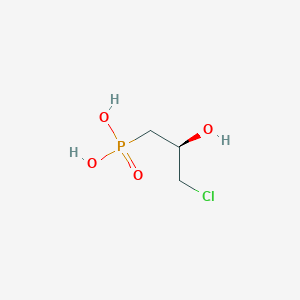
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)

